Cas no 461684-28-6 ((2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid)

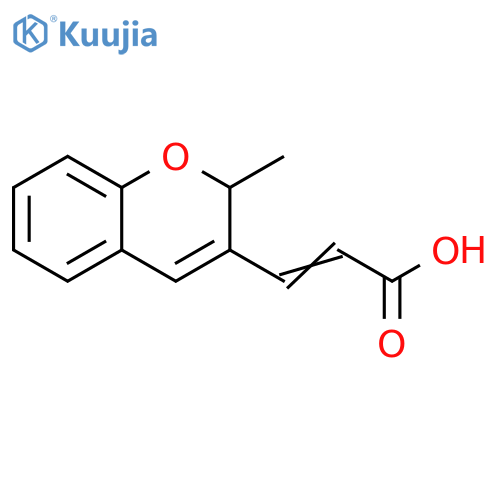

461684-28-6 structure

商品名:(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid

- (E)-3-(2-methyl-2H-chromen-3-yl)acrylic acid

- 3-(2-Methyl-2H-chromen-3-yl)-acrylic acid

- 2-Propenoic acid, 3-(2-methyl-2H-1-benzopyran-3-yl)-

- F1260-1269

- NS-02501

- AKOS000267151

- IDI1_022433

- (E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid

- AKOS016038976

- 461684-28-6

- 3-(2-Methyl-2H-chromen-3-yl)acrylic acid

- CS-0323105

- (2E)-3-(2-methyl-2H-chromen-3-yl)-2-propenoic acid

- HMS1485N13

- MFCD03011615

-

- インチ: 1S/C13H12O3/c1-9-10(6-7-13(14)15)8-11-4-2-3-5-12(11)16-9/h2-9H,1H3,(H,14,15)

- InChIKey: OEZHHHFRMDIKIH-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C=CC1=CC2=CC=CC=C2OC1C

計算された属性

- せいみつぶんしりょう: 216.078644241g/mol

- どういたいしつりょう: 216.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.278±0.06 g/cm3(Predicted)

- ふってん: 410.6±44.0 °C(Predicted)

- 酸性度係数(pKa): 4.60±0.10(Predicted)

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1260-1269-1mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1260-1269-3mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1260-1269-5mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1260-1269-40mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1260-1269-25mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1260-1269-2mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1260-1269-15mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393775-50mg |

(E)-3-(2-methyl-2H-chromen-3-yl)acrylic acid |

461684-28-6 | 98% | 50mg |

¥1113.00 | 2024-05-12 | |

| Life Chemicals | F1260-1269-50mg |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1260-1269-20μmol |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid |

461684-28-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

461684-28-6 ((2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量